molecular formula C11H10N2O B13420896 1-(1-Phenyl-1h-imidazol-2-yl)ethan-1-one

1-(1-Phenyl-1h-imidazol-2-yl)ethan-1-one

Cat. No.: B13420896
M. Wt: 186.21 g/mol
InChI Key: TZNYEJYONULLPI-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is a chemical compound with the molecular formula C11H10N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with phenylmagnesium bromide, followed by oxidation . Another method includes the reaction of 1H-imidazole-2-carbaldehyde with phenylacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
  • 1-(1-Phenyl-1H-imidazol-2-yl)methanone
  • 1-(1-Phenyl-1H-imidazol-2-yl)propan-1-one

Uniqueness

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and imidazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1-phenylimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNYEJYONULLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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